Cas no 83811-73-8 ((4-Phenylcyclohexyl)methanol)

(4-Phenylcyclohexyl)methanol structure
(4-Phenylcyclohexyl)methanol structure
Product Name:(4-Phenylcyclohexyl)methanol
Número CAS:83811-73-8
MF:C13H18O
Megavatios:190.281424045563
MDL:MFCD00610041
CID:709340
PubChem ID:3100608
Update Time:2024-10-26

(4-Phenylcyclohexyl)methanol Propiedades químicas y físicas

Nombre e identificación

    • (4-Phenylcyclohexyl)methanol
    • Cyclohexanemethanol,4-phenyl-
    • 4-Phenylcyclohexanemethanol (ACI)
    • SCHEMBL17729950
    • Cis-(4-phenylcyclohexyl)methanol
    • SCHEMBL10881534
    • Z57169665
    • SRPDEHMURXAMGW-BJHJDKERSA-N
    • 4-phenyl-cyclohexylmethanol
    • Cyclohexanemethanol, 4-phenyl-, trans-
    • CCG-320289
    • SCHEMBL5756827
    • EN300-1706865
    • SCHEMBL17752198
    • 4-phenylcyclohexylmethanol
    • 4-phenyl-cyclohexylmethylalcohol
    • [(1r,4r)-4-phenylcyclohexyl]methanol
    • 87073-90-3
    • DS-2790
    • C76676
    • AKOS006242090
    • (Trans-4-phenylcyclohexyl)methanol
    • EN300-93368
    • CS-0188446
    • MFCD00610041
    • 83811-73-8
    • SRPDEHMURXAMGW-UHFFFAOYSA-N
    • MDL: MFCD00610041
    • Renchi: 1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
    • Clave inchi: SRPDEHMURXAMGW-UHFFFAOYSA-N
    • Sonrisas: OCC1CCC(C2C=CC=CC=2)CC1

Atributos calculados

  • Calidad precisa: 190.13600
  • Masa isotópica única: 190.136
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 153
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2A^2
  • Xlogp3: 3.1

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.0±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 310.7±11.0 °C at 760 mmHg
  • Punto de inflamación: 131.5±15.1 °C
  • PSA: 20.23000
  • Logp: 2.95270
  • Presión de vapor: No data available

(4-Phenylcyclohexyl)methanol Información de Seguridad

(4-Phenylcyclohexyl)methanol Datos Aduaneros

  • Código HS:2906299090
  • Datos Aduaneros:

    中国海关编码:

    2906299090

    概述:

    2906299090 其他芳香醇. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2906299090 other aromatic alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

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(4-Phenylcyclohexyl)methanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 4 h, reflux
1.2 Reagents: Methanol ;  -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Referencia
First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Aryl-1-piperazinyl)butyl]arylcarboxamide Structure
Leopoldo, Marcello; et al, Journal of Medicinal Chemistry, 2005, 48(25), 7919-7922

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride
Referencia
Alicyclic liquid-crystalline compounds. III. Synthesis and isomorphism of complex esters containing a phenylcyclohexane moiety
Karamysheva, L. A.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(5), 955-61

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Aluminum chloride
2.1 Reagents: Hydrochloric acid ,  Sodium hypobromite
3.1 Reagents: Lithium aluminum hydride
Referencia
Alicyclic liquid-crystalline compounds. III. Synthesis and isomorphism of complex esters containing a phenylcyclohexane moiety
Karamysheva, L. A.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(5), 955-61

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  overnight, reflux
3.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 4 h, reflux
3.2 Reagents: Methanol ;  -10 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Referencia
First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Aryl-1-piperazinyl)butyl]arylcarboxamide Structure
Leopoldo, Marcello; et al, Journal of Medicinal Chemistry, 2005, 48(25), 7919-7922

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Sodium borohydride ;  2 - 5 min, rt
1.3 Reagents: Potassium carbonate ,  Oxygen ;  1.5 - 3 h, 50 °C; 50 °C → rt
1.4 Reagents: Water
Referencia
Functional Group Interconversion of Alkylidenemalononitriles to Primary Alcohols by a Cooperative Redox Operation
Emmetiere, Fabien; et al, Synthesis, 2020, 52(20), 3077-3085

Métodos de producción 6

Condiciones de reacción
Referencia
trans-4-Alkyloxymethyl-1-(4'-substituted biphenylyl-4)cyclohexanes and liquid crystal compositions containing them
, European Patent Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 4 h, reflux
2.2 Reagents: Methanol ;  -10 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Referencia
First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Aryl-1-piperazinyl)butyl]arylcarboxamide Structure
Leopoldo, Marcello; et al, Journal of Medicinal Chemistry, 2005, 48(25), 7919-7922

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Sodium hypobromite
2.1 Reagents: Lithium aluminum hydride
Referencia
Alicyclic liquid-crystalline compounds. III. Synthesis and isomorphism of complex esters containing a phenylcyclohexane moiety
Karamysheva, L. A.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(5), 955-61

(4-Phenylcyclohexyl)methanol Raw materials

(4-Phenylcyclohexyl)methanol Preparation Products

(4-Phenylcyclohexyl)methanol Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83811-73-8)(4-Phenylcyclohexyl)methanol
Número de pedido:A864210
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:11
Precio ($):216.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83811-73-8)(4-Phenylcyclohexyl)methanol
A864210
Pureza:99%
Cantidad:1g
Precio ($):216.0